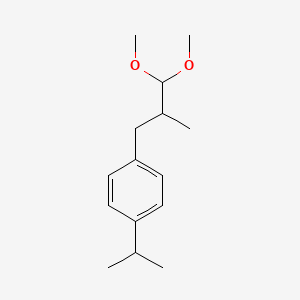
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- is a complex organic compound with the molecular formula C8H15N3. This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the tricyclic framework . It is a derivative of triazatricyclodecane and is known for its stability and reactivity in various chemical environments.
Métodos De Preparación
The synthesis of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of strong acids or bases to facilitate the formation of the tricyclic structure . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, nitric acid, and other strong oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the tricyclic framework.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in industrial processes as a catalyst or intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- can be compared with other similar compounds such as 1,3,5,7-Tetraazatricyclo(3.3.1.1~3,7~)decane benzoate and 2,4,9-triphenyl-1,3,5-triazatricyclo[3.3.1.13,7]decane-7-methanol . These compounds share a similar tricyclic framework but differ in the functional groups attached to the structure. The presence of the methyl group in 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- makes it unique and influences its reactivity and applications.
Propiedades
Número CAS |
38705-10-1 |
|---|---|
Fórmula molecular |
C8H15N3 |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H15N3/c1-8-2-9-5-10(3-8)7-11(4-8)6-9/h2-7H2,1H3 |
Clave InChI |
VMLZAFNEMDCWNF-UHFFFAOYSA-N |
SMILES canónico |
CC12CN3CN(C1)CN(C2)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





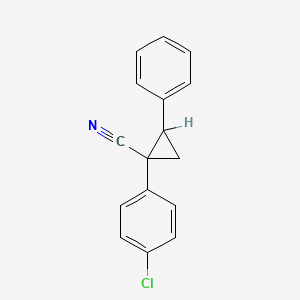
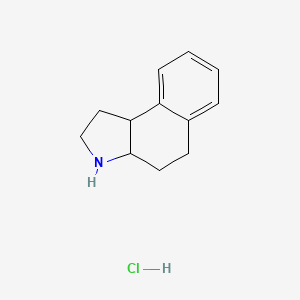
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
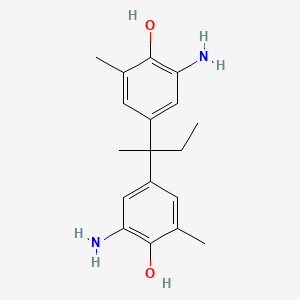
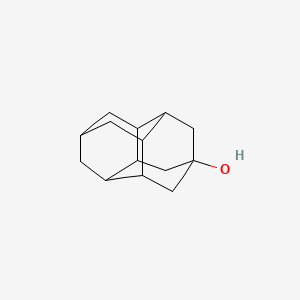
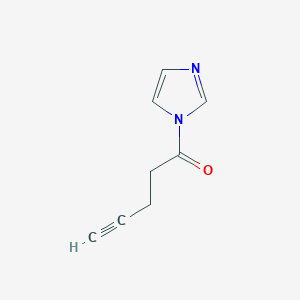
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)


